molecular formula C7H5ClN2 B058002 2-Amino-5-chlorobenzonitrile CAS No. 5922-60-1

2-Amino-5-chlorobenzonitrile

Cat. No.: B058002
CAS No.: 5922-60-1
M. Wt: 152.58 g/mol
InChI Key: QYRDWARBHMCOAG-UHFFFAOYSA-N
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Description

2-Amino-5-chlorobenzonitrile is an organic compound with the molecular formula C7H5ClN2. It is a derivative of benzonitrile, characterized by the presence of an amino group at the second position and a chlorine atom at the fifth position on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production typically involves the chlorination of 2-aminobenzonitrile using chlorinating agents such as N-chlorosuccinimide or sulfuryl chloride. The reaction is carried out in an inert solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium methoxide and potassium tert-butoxide.

    Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products:

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of nitrobenzonitriles.

    Reduction: Formation of aminobenzylamines.

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes and proteins in biochemical reactions

Cellular Effects

It is known to be used in proteomics research , suggesting that it may have some influence on protein expression or function

Molecular Mechanism

It is known to participate in the synthesis of the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system , suggesting that it may interact with biomolecules through binding interactions

Temporal Effects in Laboratory Settings

It is known to have a melting point of 96-99°C and a boiling point of 132-135°C , suggesting that it is relatively stable under normal laboratory conditions.

Metabolic Pathways

It is known to participate in the synthesis of the 2,2-dioxide-1H-2,1,3-benzothiadiazine ring system , suggesting that it may interact with certain enzymes or cofactors

Transport and Distribution

It is soluble in chloroform and dimethyl sulfoxide (DMSO) , suggesting that it may be transported and distributed via these solvents

Scientific Research Applications

2-Amino-5-chlorobenzonitrile is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds, dyes, and polymers.

    Biology: It is used in the synthesis of bioactive molecules that can act as enzyme inhibitors or receptor antagonists.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

    Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.

Comparison with Similar Compounds

  • 2-Amino-4-chlorobenzonitrile
  • 2-Amino-3,5-dibromobenzonitrile
  • 2-Amino-5-nitrobenzonitrile
  • 2-Amino-5-fluorobenzonitrile

Comparison: 2-Amino-5-chlorobenzonitrile is unique due to the specific positioning of the amino and chlorine groups, which imparts distinct reactivity and properties. Compared to 2-amino-4-chlorobenzonitrile, the position of the chlorine atom affects the electron density on the benzene ring, influencing its reactivity in substitution reactions. Similarly, the presence of different halogens or nitro groups in other compounds alters their chemical behavior and applications.

Properties

IUPAC Name

2-amino-5-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-7(10)5(3-6)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRDWARBHMCOAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4022234
Record name 2-Amino-5-chlorobenzonitrile
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Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5922-60-1
Record name 2-Amino-5-chlorobenzonitrile
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Record name 2-Amino-5-chlorobenzonitrile
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Record name Benzonitrile, 2-amino-5-chloro-
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Record name 2-Amino-5-chlorobenzonitrile
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Record name 2-amino-5-chlorobenzonitrile
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Record name 2-AMINO-5-CHLOROBENZONITRILE
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Synthesis routes and methods

Procedure details

A 2 L round bottom flask was charged with 138 g (1.168 mol) of anthranilonitrile (Aldrich) and 1.05 L of acetonitrile. The flask was heated to 50° C. and 172.5 g (1.29 mol) of N-chlorosuccinimide (Aldrich) was added in one portion. The reaction was heated at reflux for 2.0 h (HPLC monitoring), cooled to approx. 35° C., and the solvent is removed by rotovap at reduced pressure. The residue was partitioned between 1.5 L ethyl acetate and 1 L cold water. The aqueous layer was extracted with ethyl acetate and the combined organic layers washed with 3 portions of cold water, brine, dried over MgSO4 and treated with activated carbon. The solvent was removed by rotovap at reduced pressure to give a pale orange solid which was crystallized from 430 mL of hot 1-chlorobutane and allowed to cool to room temp. overnight. After filtration, the resulting crystals were washed with cold butylchloride and air dried to give 82.5 g of off-white crystals (94% pure by HPLC). This material was recrystallized from 140 mL of s chlorobutane and 125 mL hexane to give 73 g (41%) of the title compound as a colorless solid. An additional 18.8 g (10.5%) was obtained from two recrystallizations of material from the mother liquors.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
1.05 L
Type
solvent
Reaction Step One
Quantity
172.5 g
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthesis method described for 2-amino-5-chlorobenzonitrile?

A1: The paper "Synthesis of 2‐Amino‐5‐chlorobenzonitrile" [] focuses on developing a cost-effective and accessible synthesis route for this compound. While the specific method is not detailed in the abstract, the research emphasizes utilizing "cheaper and easily available raw materials" []. This suggests a focus on improving the practicality and affordability of producing this compound, which could be beneficial for large-scale production or research applications.

Q2: How is this compound used in the synthesis of Ibrolipim analogs?

A2: The research paper "Synthesis of Lipoprotein Lipase Activator Ibrolipim Analogs" [] describes using this compound as a building block in a multi-step synthesis of novel Ibrolipim analogs. Specifically, it reacts with diethyl 4-(chlorocarbonyl)benzylphosphonate and subsequently with sodium azide to yield the final compound 4-{[4-chloro-2-(1H-tetrazol-5-yl)phenyl]carbamoyl}benzylphosphonate []. This highlights the role of this compound as a valuable intermediate in synthesizing potentially bioactive compounds.

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